

Measuring the Constitutive Activity of GPR61 In Vitro: Application Notes and Protocols

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Compound of Interest

Compound Name: GPR61 Inverse agonist 1

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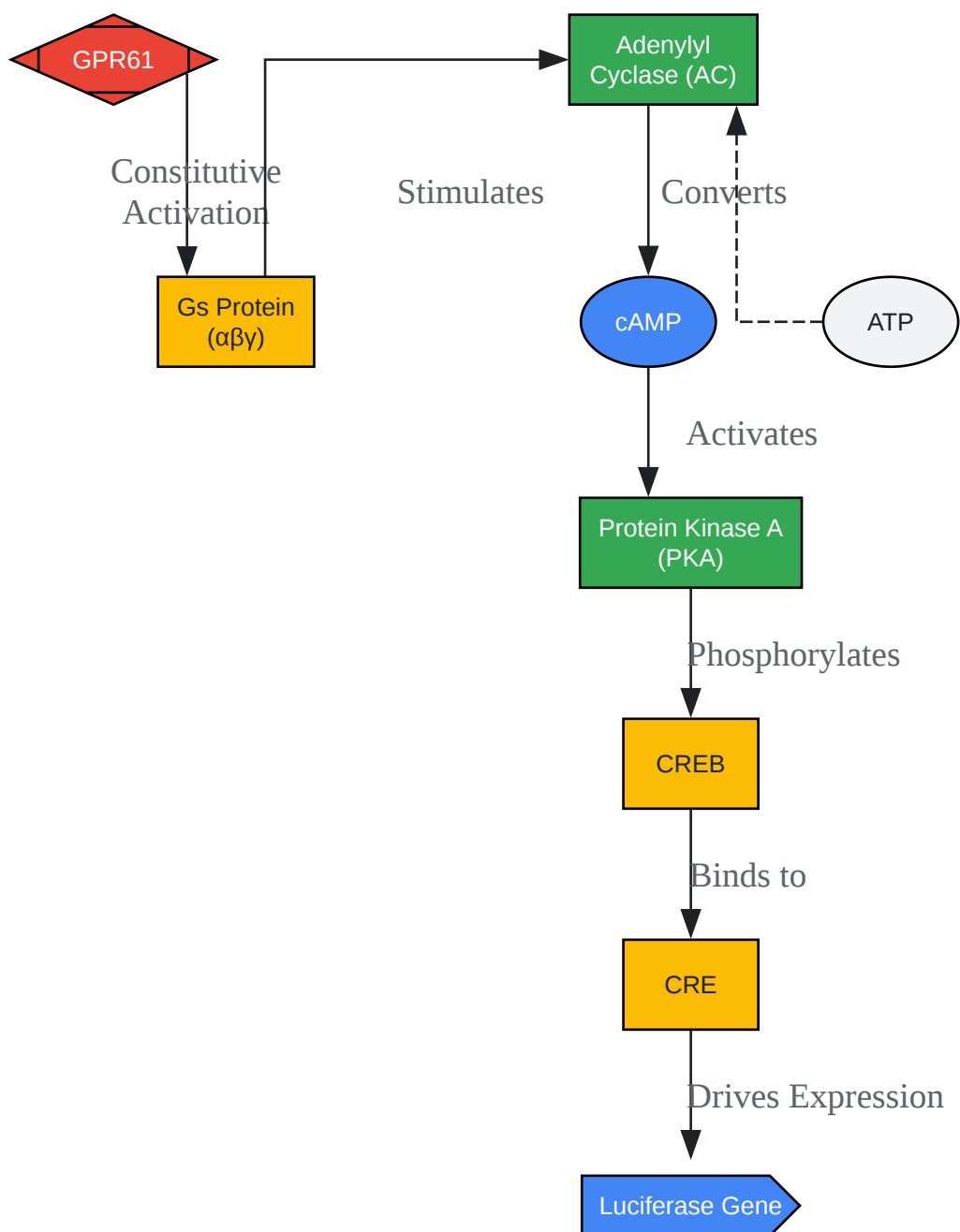
Introduction

G-protein coupled receptor 61 (GPR61) is an orphan GPCR, meaning its endogenous ligand has not yet been identified.[1][2] It is of significant interest in drug discovery due to its association with appetite and body weight regulation.[3][4] A key characteristic of GPR61 is its constitutive activity; it can signal in the absence of an agonist.[3][5] This receptor primarily signals through the G α s subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3][6][7]

Measuring this basal signaling is crucial for identifying inverse agonists that can reduce its activity and for understanding the receptor's physiological roles. These application notes provide detailed protocols for robust, in vitro methods to quantify the constitutive activity of GPR61.

Primary Signaling Pathway of GPR61

GPR61 constitutively activates the Gs pathway. The G α s subunit, in its active GTP-bound state, stimulates adenylyl cyclase (AC) to convert ATP into cAMP. This increase in the second messenger cAMP activates downstream effectors like Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates, including the transcription factor CREB (cAMP Response Element-Binding protein).



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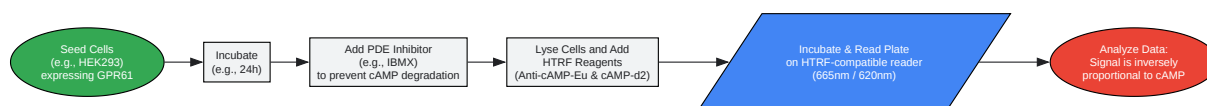
Caption: GPR61 Constitutive Gs Signaling Pathway.

Application Note 1: cAMP Accumulation Assay

The most direct method to measure GPR61's Gs-mediated constitutive activity is by quantifying the accumulation of intracellular cAMP. Homogeneous Time-Resolved Fluorescence (HTRF)

assays are highly suitable for this purpose due to their sensitivity and high-throughput compatibility.[8][9]

Principle: The HTRF cAMP assay is a competitive immunoassay.[9][10] Intracellular cAMP produced by cells expressing GPR61 competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate (donor). When the donor and acceptor (d2) are in close proximity, Fluorescence Resonance Energy Transfer (FRET) occurs. An increase in cellular cAMP displaces the d2-labeled cAMP from the antibody, leading to a decrease in the FRET signal, which is inversely proportional to the amount of cAMP produced. [9]



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Caption: Workflow for a GPR61 HTRF cAMP Assay.

Experimental Protocol: HTRF cAMP Assay

Materials:

- HEK293 cells (or other suitable host cells)
- Cells stably or transiently transfected with human GPR61
- Untransfected (parental) host cells as a negative control
- Cell culture medium and supplements
- Phosphodiesterase (PDE) inhibitor, e.g., 3-isobutyl-1-methylxanthine (IBMX)
- HTRF cAMP Assay Kit (e.g., from Revvity, Cisbio)[8][10]
- White, low-volume 384-well microplates

- HTRF-compatible microplate reader

Procedure:

- **Cell Seeding:** Seed GPR61-expressing cells and parental cells into a 384-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well). Incubate overnight.
- **Assay Buffer Preparation:** Prepare the stimulation buffer. For robust detection of cAMP accumulation, it is crucial to inhibit phosphodiesterases (PDEs) which degrade cAMP. Supplement the buffer with a PDE inhibitor like IBMX (final concentration 0.5 mM).[\[11\]](#)
- **Cell Stimulation (Control):** Since we are measuring constitutive activity, no agonist is needed. Replace the culture medium with the prepared stimulation buffer containing IBMX.
- **Incubation:** Incubate the plate at room temperature for 30-60 minutes to allow for cAMP accumulation.[\[12\]](#)
- **Cell Lysis and Reagent Addition:** Following the manufacturer's protocol, add the HTRF assay reagents. This typically involves sequentially or simultaneously adding the cAMP-d2 (acceptor) and the anti-cAMP Cryptate (donor) in a lysis buffer.
- **Final Incubation:** Incubate the plate at room temperature for 60 minutes, protected from light.
- **Plate Reading:** Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
- **Data Analysis:** Calculate the HTRF ratio ($665\text{nm}/620\text{nm} \times 10,000$) and determine the cAMP concentration using a standard curve run in parallel. Compare the signal from GPR61-expressing cells to that of the parental cells.

Data Presentation: cAMP Accumulation

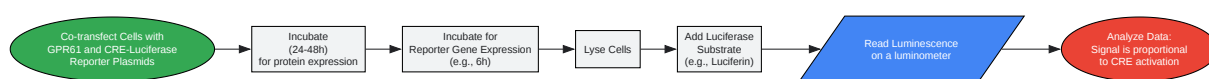
Cell Line	Condition	cAMP Concentration (nM)	Fold Change over Parental
Parental HEK293	Basal	1.5 ± 0.2	1.0
GPR61-HEK293	Basal (Constitutive)	9.0 ± 0.8	6.0

Note: Data are representative. A study on the related GPR6 receptor showed a 6.5-fold increase in basal cAMP levels in expressing cells compared to parental cells.[13]

Application Note 2: CRE-Luciferase Reporter Gene Assay

This assay measures a downstream event of Gs activation: the transcription of a reporter gene. [14][15] Activation of PKA by cAMP leads to the phosphorylation of CREB, which then binds to cAMP Response Elements (CRE) in the promoter region of target genes. In this assay, the CRE drives the expression of a luciferase enzyme.

Principle: Cells are co-transfected with a GPR61 expression vector and a reporter vector containing the luciferase gene under the control of a CRE-containing promoter. The level of constitutive GPR61 activity is directly proportional to the amount of luciferase produced, which is quantified by adding a substrate (luciferin) and measuring the resulting luminescence.[16]



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Caption: Workflow for a GPR61 CRE-Luciferase Reporter Assay.

Experimental Protocol: CRE-Luciferase Assay

Materials:

- HEK293 cells (or other suitable host cells)
- GPR61 expression plasmid (e.g., in pcDNA3.1)
- CRE-luciferase reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro])
- Control plasmid for transfection efficiency normalization (e.g., Renilla luciferase)
- Transfection reagent (e.g., Lipofectamine)

- White, clear-bottom 96-well plates
- Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)
- Luminometer

Procedure:

- **Transfection:** In a 96-well plate, co-transfect cells with the GPR61 expression plasmid, the CRE-luciferase reporter plasmid, and the Renilla control plasmid. Include a control group transfected with an empty vector instead of the GPR61 plasmid.
- **Incubation for Expression:** Incubate the cells for 24-48 hours to allow for receptor and reporter expression.
- **Serum Starvation (Optional):** To reduce background signaling, you may replace the medium with serum-free medium for the final 4-6 hours.
- **Cell Lysis and Signal Detection:** Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., Dual-Glo). This typically involves adding a reagent to measure firefly luciferase (driven by CRE), followed by a second reagent to quench that signal and measure the Renilla luciferase (constitutively expressed control).
- **Data Analysis:** Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number. Compare the normalized signal from GPR61-expressing cells to the empty vector control.

Data Presentation: CRE-Luciferase Reporter Activity

A study profiling 40 orphan GPCRs using a CRE-luciferase assay in CHO-K1 cells observed GPR61's effect on both basal and forskolin-stimulated activity.[\[17\]](#)[\[18\]](#)[\[19\]](#)

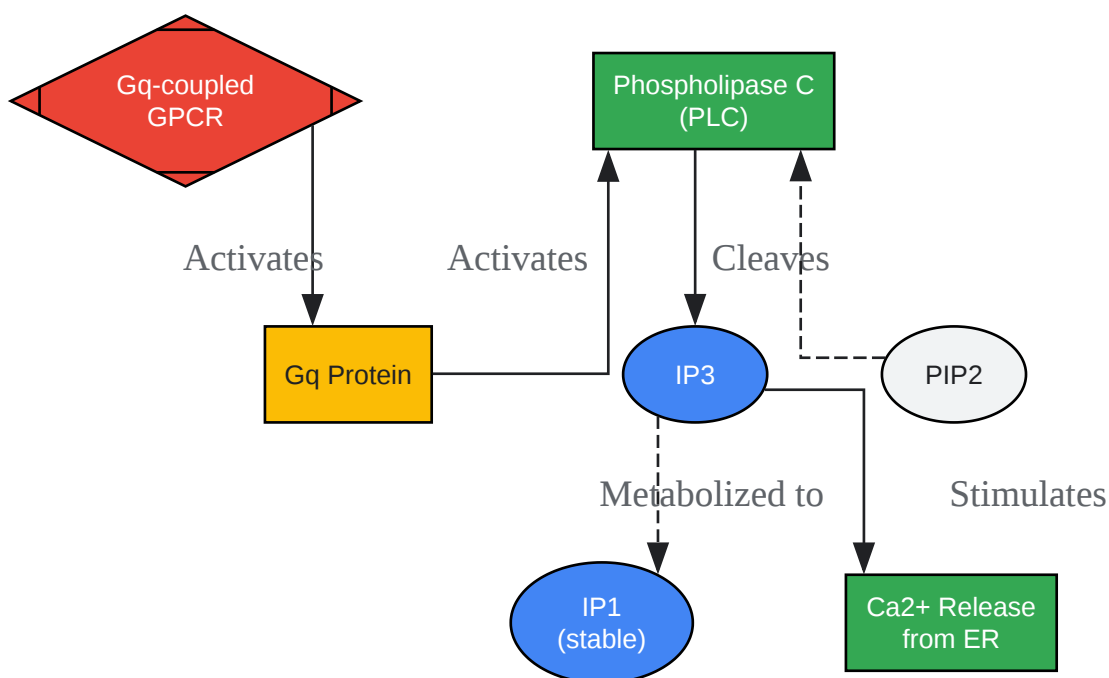
Receptor Expressed	Condition	CRE-Luciferase Activity (Fold Change vs. Control)	Implied G-protein Coupling
Control (Empty Vector)	Basal	1.0	N/A
GPR61	Basal	~1.0 (No significant change)	Gs activity not detected at baseline
Control (Empty Vector)	+ Forskolin	100 ± 12	N/A
GPR61	+ Forskolin	60 ± 8 (~40% inhibition)	Gi/o

Note: This specific study suggested Gi/o coupling for GPR61 because it inhibited forskolin-stimulated cAMP production without elevating baseline cAMP.[\[17\]](#)[\[18\]](#)[\[19\]](#) This contrasts with other findings of constitutive Gs coupling.[\[3\]](#)[\[6\]](#) Such discrepancies can arise from different experimental systems (e.g., cell type, receptor expression level) and highlight the importance of using multiple orthogonal assays.

Application Note 3: Probing for Gq Pathway Activation

While GPR61 is primarily coupled to Gs, it is good practice in orphan receptor research to screen for other potential signaling pathways. The IP-One HTRF assay is an excellent method to detect activation of the Gq pathway.

Principle: Activation of Gq-coupled receptors stimulates Phospholipase C (PLC), which cleaves PIP2 into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 is rapidly metabolized into a series of downstream products, including the very stable inositol monophosphate (IP1). The IP-One assay quantifies the accumulation of IP1 using an HTRF-based competitive immunoassay, similar in principle to the cAMP assay.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)



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Caption: The Gq-PLC-IP3 Signaling Pathway.

Experimental Protocol: IP-One HTRF Assay

The protocol is very similar to the cAMP HTRF assay, with the key difference being the reagents used and the addition of LiCl.

Procedure Summary:

- **Seed Cells:** Seed GPR61-expressing and parental cells in a suitable microplate.
- **Stimulation:** Replace the culture medium with stimulation buffer containing Lithium Chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.^{[21][22]}
- **Incubation:** Incubate for 1-2 hours at 37°C.
- **Lysis and Reagent Addition:** Add the IP1-d2 and anti-IP1-Cryptate HTRF reagents.
- **Read Plate:** Read on an HTRF-compatible reader and analyze the data. A decrease in the HTRF signal indicates an increase in IP1 accumulation.

If GPR61 shows no constitutive activity in this assay, it provides strong evidence against Gq coupling in the chosen experimental system.

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